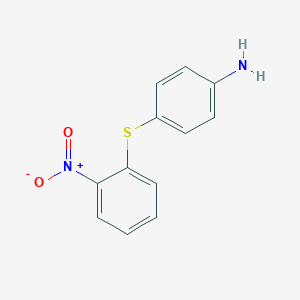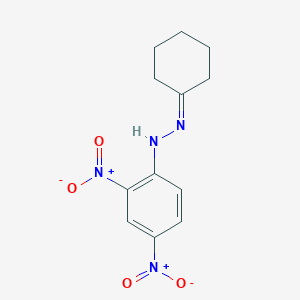
Cyclohexanone 2,4-dinitrophénylhydrazone
Vue d'ensemble
Description
Cyclohexanone 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C12H14N4O4. It is a yellow crystalline solid with a distinctive odor. This compound is poorly soluble in water but soluble in organic solvents such as ethanol and chlorinated hydrocarbons . It is a stable compound but decomposes when exposed to light or heat .
Applications De Recherche Scientifique
Cyclohexanone 2,4-dinitrophenylhydrazone is widely used in scientific research for various applications:
Elemental Analysis: It is used as a standard for elemental analysis due to its well-defined structure and properties.
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Analytical Chemistry: It is used in the determination of airborne carbonyl compounds, such as acetaldehyde, acetone, and cyclohexanone, using sampling tubes with 2,4-dinitrophenylhydrazine-coated solid sorbent.
Environmental Monitoring: It is employed in denuder sampling techniques for the determination of gas-phase carbonyl compounds.
Mécanisme D'action
Target of Action
Cyclohexanone 2,4-dinitrophenylhydrazone primarily targets the carbon-oxygen double bond in aldehydes and ketones . This bond is polarized, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom .
Mode of Action
The compound operates through a nucleophilic addition-elimination reaction . The electrophilic nitrogen atom of the protonated 2,4-dinitrophenylhydrazone attacks the carbonyl carbon of the target molecule, forming a tetrahedral intermediate . This intermediate then loses a molecule of water in the elimination stage, resulting in the formation of a 2,4-dinitrophenylhydrazone .
Pharmacokinetics
The compound is known to be poorly soluble in water but soluble in organic solvents such as ethanol and chlorinated hydrocarbons . This suggests that its bioavailability may be influenced by the presence of these solvents.
Result of Action
The primary result of the action of Cyclohexanone 2,4-dinitrophenylhydrazone is the formation of a 2,4-dinitrophenylhydrazone . This reaction is often used as a test for the presence of aldehydes and ketones, as the product forms a bright orange or yellow precipitate .
Action Environment
The action of Cyclohexanone 2,4-dinitrophenylhydrazone is influenced by environmental factors. The compound is stable but decomposes when exposed to light or heat . Therefore, the efficacy and stability of the compound may be affected by the temperature and light conditions in its environment.
Analyse Biochimique
Biochemical Properties
It is known that this compound is soluble in chloroform
Molecular Mechanism
It is known that the compound can undergo a nucleophilic addition-elimination reaction . The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Cyclohexanone 2,4-dinitrophenylhydrazone in laboratory settings. It is known that the compound is stable but decomposes when exposed to light or heat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone 2,4-dinitrophenylhydrazone is typically synthesized by the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. The preparation involves suspending 0.25 grams of 2,4-dinitrophenylhydrazine in 5 milliliters of methanol and adding 0.5 milliliters of concentrated sulfuric acid cautiously. The warm solution is then filtered if necessary, and a solution of 0.2 grams of cyclohexanone in 1 milliliter of methanol is added. The derivative formed is filtered and recrystallized from methanol or ethanol .
Industrial Production Methods
Industrial production methods for Cyclohexanone 2,4-dinitrophenylhydrazone are similar to laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone 2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of cyclohexanone (the addition stage) to give an intermediate compound, which then loses a molecule of water (the elimination stage) .
Common Reagents and Conditions
The common reagents used in the synthesis of Cyclohexanone 2,4-dinitrophenylhydrazone include cyclohexanone, 2,4-dinitrophenylhydrazine, methanol, and concentrated sulfuric acid . The reaction is typically carried out at room temperature, and the product is purified by recrystallization from methanol or ethanol .
Major Products Formed
The major product formed from the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine is Cyclohexanone 2,4-dinitrophenylhydrazone itself. This compound is used as a derivative for the identification and analysis of carbonyl compounds .
Comparaison Avec Des Composés Similaires
Cyclohexanone 2,4-dinitrophenylhydrazone can be compared with other similar compounds such as:
- Acetone 2,4-dinitrophenylhydrazone
- Benzaldehyde 2,4-dinitrophenylhydrazone
- Formaldehyde 2,4-dinitrophenylhydrazone
These compounds share a similar structure, where the carbonyl group of the parent compound reacts with 2,4-dinitrophenylhydrazine to form the corresponding hydrazone derivative. Cyclohexanone 2,4-dinitrophenylhydrazone is unique due to its cyclohexylidene group, which imparts different physical and chemical properties compared to its analogs .
Propriétés
IUPAC Name |
N-(cyclohexylideneamino)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h6-8,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWXZRVOHCYKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166538 | |
| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly brown powder; [Acros Organics MSDS] | |
| Record name | Cyclohexanone-2,4-dinitrophenylhydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1589-62-4 | |
| Record name | Cyclohexanone 2-(2,4-dinitrophenyl)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1589-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1589-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone-2,4-dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7529K006GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Q1: What structural features of Cyclohexanone 2,4-dinitrophenylhydrazone are highlighted in the research?
A1: The research paper "Cyclohexanone 2,4‐dinitrophenylhydrazone" [] focuses on the crystallographic analysis of the compound. Key structural features highlighted include:
Q2: What is the significance of the reaction described in the abstract "Oxidation of Cyclohexanone 2,4-Dinitrophenylhydrazone with Pb(IV) Compounds."?
A2: While the abstract doesn't provide specific details about the reaction products or mechanism, the oxidation of hydrazones, like Cyclohexanone 2,4-dinitrophenylhydrazone, is a known synthetic strategy in organic chemistry []. These reactions can lead to various products depending on the oxidant and reaction conditions. Further investigation into this specific reaction with Pb(IV) compounds could reveal new insights into the reactivity of Cyclohexanone 2,4-dinitrophenylhydrazone and potentially lead to new synthetic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

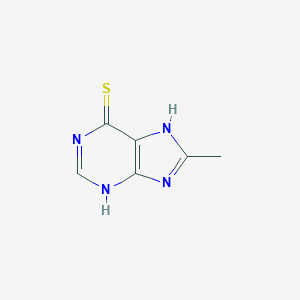
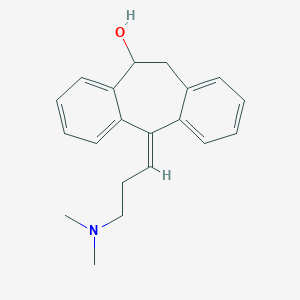

![[1,1'-Binaphthalene]-4,4'-diol](/img/structure/B73656.png)
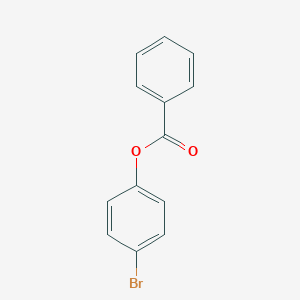
![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)

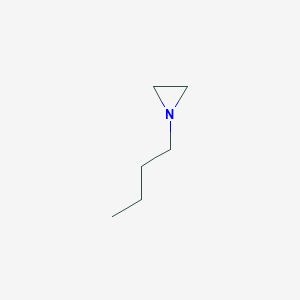

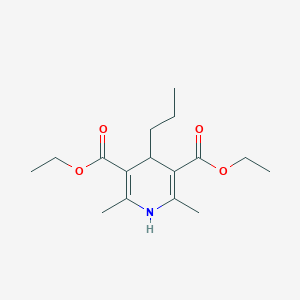

![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
